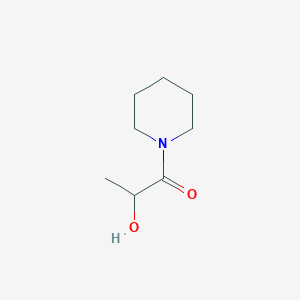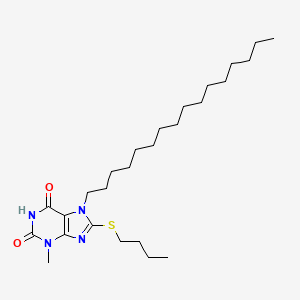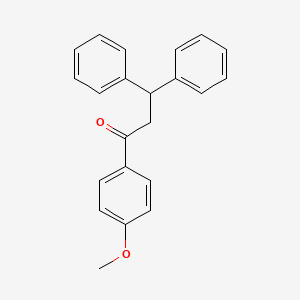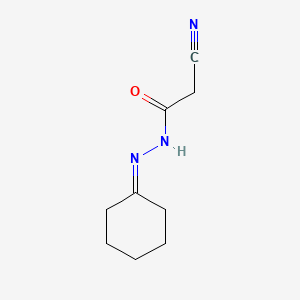
2-Hydroxy-1-(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(piperidin-1-yl)propan-1-one: 1-piperidin-1-ylpropan-2-one , is a chemical compound with the molecular formula C8H15NO. Its systematic name reflects its structure: a piperidine ring attached to a propanone (ketone) group via a hydroxyl (OH) functional group. The compound’s molecular weight is approximately 141.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-hydroxy-1-(piperidin-1-yl)propan-1-one involves several methods. One common approach is the reaction between piperidine and acetone under specific conditions. The hydroxyl group is introduced by using a suitable reagent, such as hydrogen peroxide or sodium hydroxide .
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently in laboratories using the aforementioned synthetic routes. specific industrial-scale processes are not widely documented.
Analyse Chemischer Reaktionen
Reactivity: 2-Hydroxy-1-(piperidin-1-yl)propan-1-one can participate in various chemical reactions:
Oxidation: The ketone group is susceptible to oxidation, leading to the formation of corresponding hydroxyketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the ketone group.
Substitution: Alkyl halides or other nucleophiles can replace the hydrogen atom on the piperidine ring.
Major Products: The major products depend on the specific reaction conditions. Oxidation yields hydroxyketones, while reduction leads to alcohols. Substitution reactions result in various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(piperidin-1-yl)propan-1-one finds applications in:
Medicinal Chemistry: It serves as a building block for designing pharmaceutical compounds.
Organic Synthesis: Researchers use it to create complex molecules.
Biological Studies: It may be used as a probe in biological assays.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
| 19737-10-1 | |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-hydroxy-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)8(11)9-5-3-2-4-6-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
FQHZYZUCTQHOSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)


![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)



![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)


